molecular formula C8H9Cl2NO B1273774 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride CAS No. 5467-71-0

2-amino-1-(4-chlorophenyl)ethanone Hydrochloride

Cat. No.: B1273774
CAS No.: 5467-71-0
M. Wt: 206.07 g/mol
InChI Key: OVKMQHKVUWBLSV-UHFFFAOYSA-N
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Description

2-amino-1-(4-chlorophenyl)ethanone Hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylacetones. It is characterized by the presence of an amino group attached to a phenyl ring substituted with a chlorine atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and ammonium acetate.

    Formation of Intermediate: The 4-chlorobenzaldehyde is reacted with ammonium acetate in the presence of a reducing agent such as sodium borohydride to form 4-chlorophenylacetone.

    Amination: The 4-chlorophenylacetone is then subjected to reductive amination using ammonia or an amine source to introduce the amino group, resulting in 2-amino-1-(4-chlorophenyl)ethanone.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-chlorophenyl)ethanone Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: 4-chlorophenylacetic acid.

    Reduction: 2-amino-1-(4-chlorophenyl)ethanol.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

2-amino-1-(4-chlorophenyl)ethanone Hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-phenylethanone Hydrochloride: Lacks the chlorine substitution on the phenyl ring.

    2-amino-1-(4-methylphenyl)ethanone Hydrochloride: Contains a methyl group instead of a chlorine atom.

    2-amino-1-(4-fluorophenyl)ethanone Hydrochloride: Contains a fluorine atom instead of chlorine.

Uniqueness

2-amino-1-(4-chlorophenyl)ethanone Hydrochloride is unique due to the presence of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with other molecules. This substitution can enhance its biological activity and make it a valuable compound in various applications.

Properties

IUPAC Name

2-amino-1-(4-chlorophenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKMQHKVUWBLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969965
Record name 2-Amino-1-(4-chlorophenyl)ethan-1-one--hydrogen chloride (1/1)
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Molecular Weight

206.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5467-71-0
Record name Ethanone, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1)
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Record name 5467-71-0
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Record name 2-Amino-1-(4-chlorophenyl)ethan-1-one--hydrogen chloride (1/1)
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Record name 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride
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Synthesis routes and methods I

Procedure details

A mixture of 2-bromo-1-(4-chlorophenyl)ethanone (1.0 eq.) and NaN(CHO)2 (1.1 eq.) in acetonitrile (1.5 mL per mmol) was heated to reflux for 4 h at 105° C. ext. temperature. The formed sodium bromide was removed by filtration and the filtrate concentrated in vacuo. The residue was dissolved in ethanol (2.5 mL per mmol) and conc. aq. hydrochloric acid (0.9 mL per mmol) added at ambient temperature. After stirring for 72 h at room temperature the solids were filtered off and washed with ethanol (1×0.5 mL per mmol). Drying of the solids afforded 2-amino-1-(4-chlorophenyl)ethanone hydrochloride in ca. 50% yield that was used in the next step without purification.
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NaN(CHO)2
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Synthesis routes and methods II

Procedure details

The starting 2-amino-1-(4-chlorophenyl)ethanone hydrochloride was prepared according to the following procedure. The 1-(4-chlorophenyl)ethanone (1.0 eq.) was dissolved in glacial acetic acid (1 ml, per mmol). To this was added a slurry of pyridinium bromide perbromide (1.03 eq.) in acetic acid (1 mL per mmol). The heterogeneous mixture was stirred for 4 h at ambient temperature. After about 30 min. the mixture turned homogeneous. After pouring into ice-water a yellow precipitate was filtered off and washed with water (2×1 mL per mmol of starting ketone). Drying of the precipitate afforded 2-bromo-1-(4-chlorophenyl)ethanone in ca. 90% yield.
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pyridinium bromide perbromide
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ice water
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Synthesis routes and methods III

Procedure details

To a stirred solution of 2-bromo-4'-chloroacetophenone (10.34 g, 43.40 mmol) and 18-crown-6 (1.16 g, 4.34 mmol) in acetonitrile (150 mL) at room temperature (RT) is added sodium diformylamide (12.51 g, 131.6 mmol). After 3 h at RT and 2 h at 40° C., the suspension is diluted with water (100 mL) and extracted with ethyl acetate (4×150 mL). The combined organics are washed with brine, dried (magnesium sulfate), and concentrated to afford waxy yellow solids. These are taken up in absolute ethanol (150 mL), the stirred solution is treated with concentrated hydrochloric acid (15.00 mL, 174 mmol), and the mixture is heated to reflux for 1.5 h. The suspension is cooled to RT, filtered, and the solids are washed with ethyl acetate. Drying in vacuo at RT afforded the title compound as white solids.
Quantity
10.34 g
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reactant
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1.16 g
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Name
sodium diformylamide
Quantity
12.51 g
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reactant
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Quantity
150 mL
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15 mL
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100 mL
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150 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Reactant of Route 2
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Reactant of Route 3
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Reactant of Route 4
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2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Reactant of Route 5
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Reactant of Route 6
2-amino-1-(4-chlorophenyl)ethanone Hydrochloride

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